molecular formula C13H17NO4 B3150472 (2e)-3-(3,4-Dimethoxyphenyl)-n-methoxy-n-methylprop-2-enamide CAS No. 689257-75-8

(2e)-3-(3,4-Dimethoxyphenyl)-n-methoxy-n-methylprop-2-enamide

Cat. No.: B3150472
CAS No.: 689257-75-8
M. Wt: 251.28 g/mol
InChI Key: FWYRXHZCGQXSLG-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3,4-Dimethoxyphenyl)-N-methoxy-N-methylprop-2-enamide is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated carbonyl system (prop-2-enamide backbone) substituted with a 3,4-dimethoxyphenyl group at the β-position and an N-methoxy-N-methylamide group at the α-position.

This compound belongs to the broader class of α,β-unsaturated carbonyl derivatives, which are widely studied for their biological activities, including antioxidant, enzyme inhibitory, and anticancer effects . Its synthesis typically involves condensation reactions between appropriately substituted aldehydes and amide precursors, followed by purification via crystallization or chromatography .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-methoxy-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-14(18-4)13(15)8-6-10-5-7-11(16-2)12(9-10)17-3/h5-9H,1-4H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYRXHZCGQXSLG-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H18F3N5O
  • CAS Number : 672951-07-4

This structure is characterized by a triazine ring and a hydrazide functional group, which may contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with specific biological targets. Research suggests that it may inhibit certain enzyme activities or modulate receptor functions.

  • Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been noted to inhibit the Type III secretion system (T3SS) in bacterial pathogens, which is crucial for their virulence .
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. In vitro assays have demonstrated that it can reduce bacterial growth by interfering with cellular processes essential for survival.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide:

StudyBiological ActivityConcentration TestedObservations
T3SS Inhibition50 μM~50% inhibition of secretion observed
Antimicrobial EffectsVariesSignificant reduction in bacterial growth in treated samples
Cytotoxicity25 μMNo cytotoxic effects on mammalian cells

Case Studies

Several case studies have explored the effects of this compound in different biological contexts:

  • Inhibition of Pathogen Virulence : A study demonstrated that at concentrations of 50 μM, the compound significantly reduced the secretion of virulence factors in pathogenic bacteria, suggesting its potential as an antimicrobial agent .
  • Safety Profile Assessment : In a cytotoxicity study involving mammalian cell lines, the compound did not exhibit significant toxicity at concentrations up to 25 μM, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Key Biological/Physical Properties Structural Features Affecting Activity
Target Compound: (2E)-3-(3,4-Dimethoxyphenyl)-N-methoxy-N-methylprop-2-enamide N-methoxy-N-methylamide, 3,4-dimethoxyphenyl High lipophilicity (predicted logP ~3.2), potential metabolic stability N-alkylation reduces hydrogen bonding; conjugated enamide system enhances electron delocalization
(E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone) Ketone, 4-hydroxyphenyl, 3,4-dimethoxyphenyl Antioxidant (IC₅₀ ~15 μM in DPPH assay), ACE inhibition (IC₅₀ ~25 μM) Planar structure with O–H···O hydrogen bonds enhances radical scavenging
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxycinnamic acid amide (Cinnamic Acid Amide) Ethylamide, dual 3,4-dimethoxyphenyl groups Limited biological data; high molecular weight (371.43 g/mol) Extended conjugation but reduced solubility due to bulky substituents
(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Dual hydroxyl/methoxy groups Strong π-π stacking in crystals; moderate tyrosinase inhibition Dihedral angle of 19.34° between aromatic rings affects planarity
α-CN-TMC (Curcumin Analog) Cyano group, dimethoxyphenyl substituents Potent HIV-1 protease inhibition (IC₅₀ ~8 μM) Electron-withdrawing cyano group enhances target binding

Physicochemical and Crystallographic Properties

  • Solubility : Chalcones with hydroxyl groups (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound’s methoxy and N-alkyl groups increase logP, favoring lipid membranes .
  • Crystal Packing : The chalcone () forms O–H···O hydrogen bonds and π-π stacking (interplanar spacing ~3.5 Å), stabilizing its lattice. The target compound’s amide group may introduce weaker C–H···O interactions, affecting crystallization efficiency .

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(3,4-dimethoxyphenyl)-N-methoxy-N-methylprop-2-enamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 3,4-dimethoxybenzaldehyde with a malonic acid derivative (e.g., N-methoxy-N-methylmalonamide) under basic conditions (e.g., sodium ethoxide or potassium carbonate) in ethanol or methanol at reflux .
  • Step 2 : Decarboxylation or dehydration to form the α,β-unsaturated amide backbone.
  • Step 3 : Purification via column chromatography or recrystallization. Yield optimization requires adjusting reaction time (6–12 hours), temperature (70–90°C), and stoichiometric ratios of reagents. Contradictions in yields (50–85%) across studies highlight the need for solvent/base screening (e.g., DMF vs. ethanol) .

Q. How is the structural integrity of the compound validated post-synthesis?

Key analytical techniques include:

  • NMR Spectroscopy : Confirmation of the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and integration of methoxy/methyl groups .
  • HPLC-MS : Purity assessment (>95%) and molecular weight verification (e.g., [M+H]+ at m/z 336.2) .
  • IR Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

Discrepancies in IC₅₀ values (e.g., 10–50 μM for enzyme inhibition) may arise from:

  • Assay Variability : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration ≤0.1%) affecting compound solubility .
  • Structural Analogs : Substitutions on the phenyl ring (e.g., ethoxy vs. methoxy) alter hydrophobicity and target binding. Comparative studies using analogs like (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide can isolate structure-activity relationships .
  • Statistical Validation : Replicate experiments (n ≥ 3) with positive/negative controls (e.g., known inhibitors) reduce false positives .

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Molecular Docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases using software (AutoDock Vina, Schrödinger). The methoxy groups may form hydrogen bonds with catalytic residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivative design .

Q. What experimental designs are critical for evaluating in vitro cytotoxicity?

  • Cell Lines : Use cancer (e.g., MCF-7, HeLa) and non-cancerous (e.g., HEK293) cells to assess selectivity.
  • Dose-Response : Test concentrations (0.1–100 μM) with 48–72 hr incubations. Measure viability via MTT/WST-1 assays .
  • Mechanistic Follow-Up : Apoptosis assays (Annexin V/PI) and ROS detection (DCFH-DA) to identify cell death pathways .

Methodological Considerations

Q. How are reaction intermediates monitored during synthesis?

  • TLC : Use silica plates with UV-active spots (Rf values: 0.3–0.6 in ethyl acetate/hexane mixtures) .
  • In Situ FTIR : Track carbonyl formation (1700–1650 cm⁻¹) in real-time .
  • Quenching Studies : Halt reactions at intervals to isolate intermediates for NMR characterization .

Q. What precautions ensure reproducibility in biological assays?

  • Stock Solutions : Prepare in DMSO, filter-sterilize (0.22 μm), and store at –20°C to prevent degradation .
  • Plate Reader Calibration : Normalize data to vehicle controls and account for edge effects in 96-well plates .

Structural and Functional Comparisons

Q. How does the N-methoxy-N-methyl group influence bioavailability compared to unsubstituted amides?

  • Solubility : The group enhances water solubility (LogP reduction by ~0.5) via hydrogen bonding with polar solvents .
  • Metabolic Stability : Resistance to amidase cleavage prolongs half-life in hepatic microsomal assays (t₁/₂ > 60 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2e)-3-(3,4-Dimethoxyphenyl)-n-methoxy-n-methylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2e)-3-(3,4-Dimethoxyphenyl)-n-methoxy-n-methylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.